molecular formula C9H19NO2 B2919835 tert-Butyl 3-aminopentanoate CAS No. 1550485-50-1

tert-Butyl 3-aminopentanoate

Cat. No.: B2919835
CAS No.: 1550485-50-1
M. Wt: 173.256
InChI Key: KLZKLOMEOUQHEO-UHFFFAOYSA-N
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Description

tert-Butyl 3-aminopentanoate: is an organic compound with the molecular formula C9H19NO2. It is a derivative of pentanoic acid, where the carboxyl group is esterified with a tert-butyl group and the third carbon atom is substituted with an amino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of tert-butyl esters often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts such as anhydrous magnesium sulfate dispersed with sulfuric acid can enhance the reaction efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-aminopentanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: 3-aminopentanol.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of peptides and other biologically active compounds.

Biology and Medicine:

  • Investigated for its potential use in drug development due to its structural similarity to amino acids and peptides.
  • Studied for its role in enzyme inhibition and receptor binding.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-Butyl 3-aminopentanoate exerts its effects is largely dependent on its functional groups. The amino group can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in metabolic pathways .

Comparison with Similar Compounds

    tert-Butyl 3-aminobutanoate: Similar structure but with one less carbon in the chain.

    tert-Butyl 3-aminopropanoate: Even shorter chain with similar functional groups.

Uniqueness:

Properties

IUPAC Name

tert-butyl 3-aminopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-7(10)6-8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZKLOMEOUQHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1550485-50-1
Record name tert-butyl 3-aminopentanoate
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